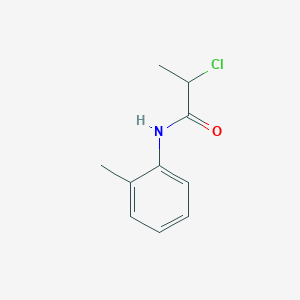

2-chloro-N-(2-methylphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSVGMSGVIXGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19281-31-3 | |

| Record name | 2-Chloro-o-propionotoluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-O-PROPIONOTOLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K1086IX8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-chloro-N-(2-methylphenyl)propanamide (CAS No. 19281-31-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-N-(2-methylphenyl)propanamide, a molecule of interest in agrochemical and pharmaceutical research. This document details its chemical properties, synthesis methodologies, biological activities, and mechanism of action, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound, also known as 2-chloro-N-o-tolylpropanamide, is recognized as an impurity of the local anesthetic Prilocaine (Prilocaine EP Impurity A)[1][2][3]. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 19281-31-3 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| Melting Point | 110-111 °C | [3] |

| Boiling Point (Predicted) | 330.6±25.0 °C | [3] |

| Density (Predicted) | 1.183±0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Physical Form | Solid, Off-White to Pale Brown | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly approached through the acylation of o-toluidine. Several methods have been reported, primarily in the context of its preparation as a precursor or impurity in the synthesis of the local anesthetic Prilocaine.

Method 1: Acylation with 2-Chloropropionyl Chloride

This is a standard and widely documented two-step synthesis. The initial amidation reaction is detailed below.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve o-toluidine in a solvent such as acetone or dichloromethane.

-

Add a base, typically potassium carbonate or triethylamine, to the solution.

-

Cool the mixture and slowly add 2-chloropropionyl chloride.

-

Maintain the reaction at a controlled temperature, for instance, between 20-30°C, for 2-3 hours to facilitate the amidation.

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

A patent describes a specific example of this reaction, which can be adapted for laboratory-scale synthesis[4].

Method 2: Coupling Agent-Mediated Synthesis

To circumvent the use of corrosive acid chlorides, synthesis can be achieved by coupling 2-chloropropionic acid directly with o-toluidine using a coupling agent.

Experimental Protocol:

-

Dissolve 2-chloropropionic acid and o-toluidine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) in the presence of HOBt (Hydroxybenzotriazole).

-

The reaction is typically stirred at a controlled temperature (e.g., 35°C) for a period of 14 hours to ensure complete conversion[2].

-

The product is then isolated and purified using standard techniques like extraction and chromatography.

One study reported a yield of 91.80% for the pure product after purification using silica gel chromatography[2]. The characterization of the synthesized compound was confirmed by ¹H NMR and mass spectrometry, with the following data reported: ¹H NMR (500 MHz, CDCl₃) δ ppm: 1.86 (3H, d, J=7.1Hz), 2.30 (3H, s), 4.6 (1H, q), 7.11 (1H, t, J=7.5), 7.22 (2H, t, J=8.7), 7.88 (1H, d, J=7.9), 8.26 (1H, s); Mass m/z: 198.62 (M+1)[2].

dot

Caption: Synthetic routes to this compound.

Biological Activity and Mechanism of Action

This compound is classified as a chloroacetamide herbicide[1]. This class of herbicides is known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants[5][6].

Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

Chloroacetamides, including this compound, target the initial enzymatic step in VLCFA elongation[7]. This process is crucial for the formation of hydrophobic polymers that are essential for plant cuticle integrity and pollen stability[8][9].

Mechanism of Action:

The proposed mechanism involves the inhibition of the condensing enzyme, VLCFA synthase, within the elongase complex located in the endoplasmic reticulum[5][10]. The chloroacetamide herbicide is believed to act as a competitive inhibitor with respect to the acyl-CoA substrate[11]. The reactive chloroacetyl group can form a covalent bond with a critical cysteine residue in the active site of the enzyme, leading to its irreversible inactivation[10]. This disruption of VLCFA synthesis ultimately leads to a failure in proper plant development and cell maintenance, resulting in the herbicidal effect.

dot

Caption: Inhibition of VLCFA biosynthesis by this compound.

Experimental Protocol for VLCFA Elongase Inhibition Assay:

A common method to assess the inhibitory activity of compounds on VLCFA elongases involves heterologous expression of the target enzymes in yeast (Saccharomyces cerevisiae)[8][9].

-

Clone and express the gene encoding the plant VLCFA elongase in a suitable yeast expression vector.

-

Cultivate the transformed yeast in a medium that supports growth and recombinant protein expression.

-

Lyse the yeast cells and isolate the microsomal fraction, which contains the membrane-bound elongase enzymes.

-

Set up the enzyme assay in a reaction buffer containing the microsomal fraction, radiolabeled malonyl-CoA, and a suitable acyl-CoA primer (e.g., C18:1-CoA).

-

Add varying concentrations of the inhibitor (this compound) to the assay mixtures.

-

Incubate the reactions to allow for fatty acid elongation.

-

Stop the reaction and extract the fatty acids.

-

Analyze the fatty acid profile using techniques such as gas chromatography/mass spectrometry (GC/MS) to quantify the amount of elongated products.

-

Calculate the percentage of inhibition at each inhibitor concentration to determine the IC₅₀ value.

Antimicrobial Activity

While primarily known for its herbicidal properties, there is some evidence to suggest that this compound possesses antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

The Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test bacterium adjusted to a 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific bacterium (typically 35-37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot

Caption: Workflow for Antimicrobial Susceptibility Testing.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling precautions, and personal protective equipment. The compound is for research use only and not for human or veterinary use.

Conclusion

This compound is a versatile chemical intermediate with established herbicidal activity and potential antimicrobial properties. Its primary mechanism of action involves the inhibition of very-long-chain fatty acid elongases, a critical pathway in plant development. The synthetic routes are well-defined, allowing for its preparation for further research and development. This guide provides a foundational understanding of this compound for scientists and professionals in relevant fields. Further investigation into its specific enzyme kinetics and broader biological activities could unveil new applications.

References

- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]

- 2. chemicaljournal.org [chemicaljournal.org]

- 3. This compound CAS#: 19281-31-3 [m.chemicalbook.com]

- 4. CN105439887A - Preparation method of prilocaine base - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. wssa.net [wssa.net]

- 7. researchgate.net [researchgate.net]

- 8. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

physicochemical properties of 2-chloro-N-(2-methylphenyl)propanamide

An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(2-methylphenyl)propanamide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound classified as a derivative of propanamide.[1] It features a chloro group and a methylphenyl group attached to the amide nitrogen.[1] This specific substitution pattern gives the compound distinct chemical and biological properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-chloro-N-(o-tolyl)propanamide, Prilocaine EP Impurity A | [1][2][3][4][5] |

| CAS Number | 19281-31-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂ClNO | [1][2][3][4][6] |

| Molecular Weight | 197.66 g/mol | [1][2][3][4][5] |

| Melting Point | 110-111 °C, 106-109 °C | [2][3] |

| Boiling Point (Predicted) | 330.6 ± 25.0 °C | [2] |

| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Physical Form | Solid, Off-White to Pale Brown | [2] |

| InChI Key | YWSVGMSGVIXGPW-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=CC=C1NC(C(Cl)C)=O | [4] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through a two-step amidation process. Alternative methods using coupling agents have also been explored to improve efficiency and reduce the use of corrosive reagents.

Standard Two-Step Synthesis (Amidation)

This widely documented method involves the reaction of o-toluidine with 2-chloropropionyl chloride.[1]

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve o-toluidine in a solvent such as acetone or dichloromethane.

-

Base Addition: Add a base, typically potassium carbonate or triethylamine, to the solution.[1] The molar ratio of o-toluidine to 2-chloropropionyl chloride to base is optimized at 1:1.2:1.5 to maximize conversion.[1]

-

Amidation: Cool the mixture (typically to 0-25°C) and slowly add 2-chloropropionyl chloride.[1] Maintain the reaction temperature between 20-30°C for 2-3 hours to prevent side reactions.[1]

-

Work-up: After the reaction is complete, the mixture is typically washed with water to remove the base and any water-soluble byproducts. The organic layer is then dried.

-

Purification: The crude product is purified by recrystallization or column chromatography to isolate this compound with a purity of over 99%.[1] This method has been reported to achieve a 93% yield for the intermediate amide.[1]

Caption: Workflow for the standard two-step synthesis.

Alternative Synthesis: Carbodiimide-Mediated Coupling

To avoid the use of corrosive acid chlorides, coupling agents can be employed to facilitate the reaction between 2-chloropropionic acid and o-toluidine.[1]

Protocol:

-

Activation: Activate 2-chloropropionic acid with a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole).[1] The reaction is typically carried out in a solvent like DMF or THF.[1]

-

Nucleophilic Attack: Introduce o-toluidine to the activated acid. The o-toluidine acts as a nucleophile, attacking the activated carbonyl group.[1]

-

Reaction Conditions: The reaction is generally run at a controlled temperature, for instance, 35°C.[1]

-

Purification: Following the reaction, the product is isolated and purified using standard techniques like extraction and chromatography.

HATU has been shown to outperform other coupling agents, achieving a yield of 90.3% in DMF at 35°C.[1]

Applications and Biological Relevance

This compound serves as a versatile chemical intermediate and has been studied for its biological activities.

-

Agrochemicals: The compound exhibits herbicidal properties, functioning by inhibiting the growth of susceptible weed seedlings through competitive enzyme inhibition.[1] It serves as a building block for synthesizing more complex agrochemicals.[1]

-

Pharmaceuticals: It is a known impurity (Prilocaine EP Impurity A) of the local anesthetic Prilocaine.[1][2][5] Its structural similarity to Prilocaine makes it an important reference standard in pharmaceutical quality control.[1]

-

Chemical Synthesis: In a broader chemical context, it is used as a reagent and building block for creating more complex organic molecules and materials.[1]

Caption: Logical relationships of the title compound.

Safety and Handling

While detailed toxicology data is not widely available, standard laboratory safety precautions should be observed when handling this compound. This includes using personal protective equipment such as safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7]

References

A Technical Guide to 2-chloro-N-(2-methylphenyl)propanamide: Structure, Isomerism, and Synthesis

This document provides a comprehensive technical overview of 2-chloro-N-(2-methylphenyl)propanamide, a chemical compound of interest in pharmaceutical and organic chemistry research. The guide details its structural formula, isomers, physicochemical properties, and a standard experimental protocol for its synthesis.

Introduction

This compound, with the molecular formula C₁₀H₁₂ClNO, is an organic compound that serves as a key intermediate in the synthesis of more complex molecules.[1] It is structurally related to the local anesthetic prilocaine and is recognized as an impurity of it, designated as "Prilocaine EP Impurity A".[1][2][3] The compound's utility extends to its role as a building block in the development of new agrochemicals and pharmaceuticals.[1] Its biological activity, particularly in the context of enzyme inhibition, has also been a subject of study.[1]

Structural Formula and Physicochemical Properties

The molecule consists of a propanamide core, with a chlorine atom substituted at the second carbon of the propyl chain. The nitrogen atom of the amide group is bonded to a 2-methylphenyl (o-tolyl) group.[1]

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below. These values are essential for researchers in designing experiments, and for purification and storage of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | [1][2][4] |

| Molecular Weight | 197.66 g/mol | [1][2] |

| CAS Number | 19281-31-3 | [1][2][4] |

| Melting Point | 110-111 °C | [2] |

| Boiling Point | 330.6 ± 25.0 °C (Predicted) | [2] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Appearance | Off-White to Pale Brown Solid | [2] |

Isomerism in this compound

A critical feature of the this compound structure is the presence of a chiral center. The second carbon atom of the propanamide chain is bonded to four distinct groups: a hydrogen atom, a chlorine atom, a methyl group (CH₃), and the N-(2-methylphenyl)carboxamide group. This stereocenter gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-chloro-N-(2-methylphenyl)propanamide and (S)-2-chloro-N-(2-methylphenyl)propanamide. A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture.

The relationship between these isomers is depicted in the diagram below.

Experimental Protocols

4.1. Synthesis via Amidation

A widely documented method for synthesizing this compound is through the amidation of o-toluidine with 2-chloropropionyl chloride.[1]

Objective: To synthesize this compound.

Materials:

-

o-Toluidine (2-methylaniline)

-

2-Chloropropionyl chloride

-

Anhydrous dichloromethane (DCM) or acetone

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve o-toluidine and the base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirred solution to 0°C using an ice bath.

-

Add a solution of 2-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled mixture over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

4.2. Purification by Recrystallization

The crude product obtained from the synthesis can be purified to obtain a crystalline solid.

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

-

Slowly add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

-

Gently heat the mixture until the solution becomes clear again.

-

Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value.[2]

This guide provides foundational information for professionals working with this compound, covering its essential chemical properties and practical laboratory procedures.

References

Solubility of 2-chloro-N-(2-methylphenyl)propanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-N-(2-methylphenyl)propanamide, a key intermediate in the synthesis of various pharmaceuticals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and illustrates the underlying thermodynamic principles and experimental workflows.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of pure organic solvents is not extensively available in the public domain. However, data for its solubility in binary solvent mixtures at ambient temperature has been reported and is valuable for purification and crystallization processes.

Table 1: Solubility of this compound in Binary Solvent Systems at 25°C

| Solvent System | Solubility (g/L) | Purification Efficiency |

| Ethyl acetate/hexane | 12.8[1] | High crystal purity[1] |

| Toluene/hexane | 15.2[1] | Rapid crystallization[1] |

| Acetone/hexane | 9.4[1] | Moderate yield[1] |

Note: The precise ratio of the solvent mixtures was not specified in the available literature.

Qualitative Solubility Data

Qualitative assessments of solubility provide general guidance for solvent selection.

Table 2: Qualitative Solubility of this compound in Pure Organic Solvents

| Solvent | Solubility |

| Chloroform | Slightly Soluble[2][3] |

| Methanol | Slightly Soluble[2][3] |

Experimental Protocols for Solubility Determination

While specific experimental data for the target compound in pure solvents is sparse, the methodologies used for closely related isomers, such as 2-chloro-N-(4-methylphenyl)propanamide, are directly applicable. The polythermal method is a robust technique for determining solubility as a function of temperature.

Polythermal Method for Solubility Measurement

The polythermal method involves preparing a series of solutions with known concentrations of the solute in the solvent. Each solution is then heated until all the solute dissolves and then cooled at a controlled rate. The temperature at which the first crystals appear (the saturation temperature) is recorded. This process is repeated for each concentration to generate a solubility curve.

Experimental Workflow:

-

Preparation of Samples: A known mass of this compound is added to a known mass of the organic solvent in a sealed vessel equipped with a stirrer and a temperature probe.

-

Dissolution: The mixture is heated at a constant rate while stirring until all the solid has completely dissolved.

-

Crystallization: The clear solution is then cooled at a controlled rate (e.g., 0.1-0.5 K/min).

-

Detection of Saturation Temperature: The temperature at which the first sign of turbidity or crystal formation is observed is recorded as the saturation temperature (Tsat). This can be detected visually or by using in-situ monitoring tools like Focused Beam Reflectance Measurement (FBRM).

-

Data Correlation: The mole fraction solubility (x) at each saturation temperature is calculated. The experimental data can then be correlated using thermodynamic models such as the Apelblat or λh equations.

Caption: Workflow for the polythermal method of solubility determination.

Thermodynamic Modeling of Solubility

The temperature-dependent solubility data obtained from experimental methods can be correlated using semi-empirical thermodynamic models. These models are essential for interpolating and extrapolating solubility data for process design and optimization.

The Apelblat Equation

The Apelblat equation is a widely used model to describe the relationship between solubility and temperature. It is given by:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A , B , and C are empirical parameters determined by fitting the equation to the experimental data.

The λh (Buchowski) Equation

Another useful model is the λh equation, which is particularly suitable for systems where the heat capacity change upon dissolution is negligible. The equation is:

ln[1 + (λ(1-x))/x] = λh(1/T - 1/Tm)

where:

-

x is the mole fraction solubility.

-

T is the absolute temperature.

-

Tm is the melting point of the solute.

-

λ and h are two adjustable parameters representing the non-ideality of the solution and the enthalpy of fusion, respectively.

The selection of a suitable model depends on the specific solute-solvent system and the desired accuracy of the correlation.

Caption: Logical relationship for thermodynamic modeling of solubility data.

Conclusion

This technical guide has summarized the available solubility data for this compound in organic solvents and detailed the standard experimental and modeling techniques for its determination. While quantitative data in pure solvents is limited, the provided information on binary mixtures and the outlined protocols offer a solid foundation for researchers and professionals in the pharmaceutical industry. Further experimental studies are warranted to establish a comprehensive solubility profile of this important compound in a broader range of pure organic solvents.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-chloro-N-(2-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(2-methylphenyl)propanamide, a chloroacetamide derivative, exhibits distinct mechanisms of action depending on the biological system. In the botanical realm, where it is widely known as the herbicide metolachlor, its primary mode of action is the potent inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling development. In mammalian systems, particularly demonstrated in human cell lines, its effects are not immediately cytotoxic but rather cytostatic, influencing cell cycle progression through modulation of key regulatory proteins. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated biological pathways and workflows.

Herbicidal Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The primary herbicidal activity of this compound stems from its function as a potent inhibitor of enzymes involved in the elongation of very-long-chain fatty acids.[1][2][3][4][5] This disruption of VLCFA synthesis is particularly detrimental to germinating seedlings, as these fatty acids are essential components of cell membranes, cuticular waxes, and sphingolipids, all of which are vital for cell division, expansion, and the formation of protective layers.[5]

Molecular Target and Inhibition Kinetics

The specific molecular targets of this compound are the VLCFA elongase enzymes, which are membrane-bound multi-enzyme complexes. The herbicidally active form is the S-enantiomer of metolachlor.[1] The inhibition has been characterized as competitive with respect to the acyl-CoA substrate, suggesting that the herbicide interacts with the substrate-binding site of the enzyme.[1] This interaction is potent, with half-inhibition values reported to be in the nanomolar range (10⁻⁸ M and below).[1]

Table 1: Quantitative Data on the Inhibition of VLCFA Elongase by Chloroacetamides

| Compound | Target Enzyme/System | Inhibition Value | Comments | Reference |

| Metazachlor (a chloroacetamide) | Recombinant VLCFA-synthase | Complete inhibition at 0.5 - 1 µM | A 30-minute pre-incubation is required for irreversible inhibition. | [1] |

| S-metolachlor | Amaranthus tuberculatus (waterhemp) | LD50: 1.5 - 15 µM (in soilless assay) | Resistance indices suggest metabolic resistance in some biotypes. | [3] |

| Chloroacetamides (general) | Plant VLCFA Elongases | pI50 values can be determined via dose-response curves. | Inhibition is specific to plant FAE-type elongases, not yeast ELO-type. | [6] |

Experimental Protocol: Assay for VLCFA Elongase Inhibition in Yeast

This protocol is adapted from methodologies used to study the effect of herbicides on heterologously expressed plant VLCFA elongases in Saccharomyces cerevisiae.[6]

1.2.1. Heterologous Expression of Plant VLCFA Elongase in Yeast

-

Gene Cloning: Clone the coding sequence of the target plant VLCFA elongase (e.g., from Arabidopsis thaliana) into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., galactose-inducible GAL1 promoter).

-

Yeast Transformation: Transform the expression vector into a suitable yeast strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Culture and Induction: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, transfer the cells to a medium containing galactose.

1.2.2. Inhibition Assay

-

Herbicide Treatment: To the induced yeast culture, add this compound to the desired final concentrations (e.g., in the micromolar range). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cultures for a period sufficient for VLCFA synthesis (e.g., 18-24 hours).

-

Fatty Acid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform a total lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

-

Transmethylate the fatty acids to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.

-

Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different VLCFA species.

-

-

Data Analysis: Compare the levels of specific VLCFAs in the herbicide-treated samples to the control samples to determine the extent of inhibition. Calculate IC50 values from dose-response curves.

Mechanism of Action in Mammalian Cells: Alteration of Cell Cycle Progression

In contrast to its herbicidal action, studies on human liver carcinoma cells (HepG2) indicate that this compound does not induce significant cell death via necrosis or apoptosis at environmentally relevant concentrations. Instead, it leads to a decrease in cell proliferation by altering the progression of the cell cycle.

Effects on Cell Cycle Regulatory Proteins

The observed cytostatic effect is linked to the modulation of key cell cycle regulatory proteins. Specifically, exposure to this compound has been shown to decrease the levels of both total and hyperphosphorylated forms of the retinoblastoma protein (pRb). The hypophosphorylated (active) form of pRb prevents cell cycle progression from the G1 to the S phase. A reduction in the hyperphosphorylated (inactive) form suggests a potential arrest in the G1 phase. Furthermore, a decrease in cyclin A transcripts has been observed, which may impact the S to G2 phase transition. This culminates in a reduced number of cells in the G2/M phase of the cell cycle.

Table 2: Effects of this compound on HepG2 Cells

| Parameter | Concentration | Exposure Time | Observed Effect | Reference |

| Cell Growth Inhibition | 50 ppb | 72 h | Significant inhibition compared to control | [3] |

| Cell Division Rate | 500 ppb | 48 h | Decrease in cell division rate | [3] |

| Cell Cycle Distribution | 500 ppb | 72 h | Fewer cells in G2/M phase | [3] |

| Cyclin A Transcripts | 300 ppb | 12 h | Significant decrease in abundance | [1] |

| Retinoblastoma Protein (pRb) | 50-100 ppb | - | Decreased levels of total and hyperphosphorylated forms | [2] |

| p53 Protein | up to 100 ppb | 72 h | No significant alteration | [2] |

Experimental Protocols for Mammalian Cell-Based Assays

The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound in mammalian cells, based on standard laboratory techniques.

2.2.1. Cell Culture and Treatment

-

Cell Line: Human hepatoma (HepG2) cells are a suitable model.

-

Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere. Treat the cells with various concentrations of this compound for the desired durations. Include a vehicle control.

2.2.2. Cell Proliferation Assay (e.g., MTT Assay)

-

Seed HepG2 cells in a 96-well plate and treat as described above.

-

At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2.2.3. Cell Cycle Analysis by Flow Cytometry

-

Culture and treat HepG2 cells in 6-well plates.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

2.2.4. Western Blot Analysis for Retinoblastoma Protein (pRb)

-

Culture and treat HepG2 cells in 6-well plates.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for total pRb and phosphorylated pRb (e.g., phospho-pRb Ser807/811). Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of total and phosphorylated pRb.

Conclusion

This compound demonstrates a dual mechanism of action that is highly dependent on the biological context. As a herbicide, its efficacy is derived from the specific and potent inhibition of VLCFA elongases, a pathway essential for plant growth but absent in a similar form in animals. In mammalian cells, its effect is more subtle, characterized by an alteration of the cell cycle through the downregulation of key regulatory proteins like pRb and cyclin A, rather than overt cytotoxicity. This guide provides a foundational understanding of these mechanisms, offering detailed insights and protocols for researchers in agrochemistry, toxicology, and drug development. Further investigation into the specific mammalian protein targets and the long-term consequences of cell cycle modulation is warranted to fully elucidate its toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-chloro-N-(2-methylphenyl)propanamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-methylphenyl)propanamide, a chloroacetamide derivative, is a molecule of significant interest in the agrochemical sector. Primarily known by its common name, metolachlor, it is extensively utilized as a pre-emergent herbicide for the control of annual grasses and some broadleaf weeds in a variety of crops.[1] Its biological activity stems from its ability to inhibit crucial enzymatic processes in target organisms. This technical guide provides an in-depth overview of the known biological activities of this compound, focusing on its herbicidal, and potential antifungal and insecticidal properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Herbicidal Activity

The most well-documented biological activity of this compound is its herbicidal effect. It is a selective and systemic herbicide that is absorbed by the shoots and roots of germinating weeds.[2]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][4] Specifically, it targets and inhibits the VLCFA elongase complex, which is crucial for the formation of fatty acids with more than 18 carbon atoms.[3][5] These VLCFAs are essential components of cell membranes, cuticular waxes, and suberin, all of which are vital for plant growth and development.[3]

The (S)-enantiomer of metolachlor is the biologically active isomer.[1] It acts as a competitive inhibitor with respect to the acyl-CoA substrate of the first and rate-limiting enzyme in the VLCFA elongation pathway, 3-ketoacyl-CoA synthase.[5] The inhibition is characterized as tight and irreversible, leading to a depletion of VLCFAs and subsequent disruption of seedling development.[1]

dot

Quantitative Herbicidal Activity Data

The herbicidal efficacy of this compound can be quantified through various metrics, including the lethal dose required to kill 50% of a plant population (LD50) and the concentration required to reduce growth by 50% (GR50). Studies on resistant weed biotypes provide valuable insights into its potency.

| Compound | Weed Species | Parameter | Value (μM) | Reference Population | Resistance Index (RI) |

| S-metolachlor | Amaranthus tuberculatus (CHR, resistant) | LD50 | 17.2 | SEN (sensitive) | 17.2 |

| S-metolachlor | Amaranthus tuberculatus (CHR, resistant) | LD50 | 15.2 | ACR (sensitive) | 10.1 |

| S-metolachlor | Amaranthus tuberculatus (SIR, resistant) | GR50 | 14.4 | SEN (sensitive) | 9.7 |

| S-metolachlor | Amaranthus tuberculatus (SIR, resistant) | GR50 | 14.5 | ACR (sensitive) | 9.6 |

Data adapted from a study on resistant Amaranthus tuberculatus populations.[6]

The half-inhibition values (IC50) for the target enzyme, VLCFA synthase, by chloroacetamides like metolachlor are reported to be in the nanomolar range (10⁻⁸ M or below), indicating a very high affinity and potent inhibition.[1][7]

Experimental Protocol: In Vitro VLCFA Elongase Inhibition Assay

This protocol is a synthesized methodology based on established procedures for assessing the inhibition of VLCFA elongases.[3][8]

1. Preparation of Microsomal Fractions:

-

Germinate seeds of the target plant species (e.g., barley, cucumber) in the dark for 5-7 days.

-

Harvest the etiolated seedlings and homogenize them in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 2 mM EDTA, 5 mM DTT, and protease inhibitors).

-

Filter the homogenate through layers of cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).

2. Enzyme Assay:

-

The reaction mixture should contain:

-

Microsomal protein (e.g., 50-100 μg)

-

Assay buffer (e.g., 100 mM HEPES-KOH pH 7.2, 2 mM EDTA, 1 mM MgCl2)

-

[¹⁴C]-Malonyl-CoA (as the radiolabeled substrate)

-

Acyl-CoA starter substrate (e.g., oleoyl-CoA)

-

NADPH (as a cofactor)

-

Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent control should be included.

-

-

Pre-incubate the microsomal fraction with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding.[1]

-

Initiate the reaction by adding the substrates ([¹⁴C]-Malonyl-CoA and acyl-CoA).

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.

3. Product Extraction and Analysis:

-

Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acids.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quantify the incorporation of radiolabel into the VLCFA products using liquid scintillation counting or by analyzing the peak areas from the GC.

4. Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Activity

While the primary application of this compound is as a herbicide, research into structurally related chloroacetamides suggests potential antifungal properties. Currently, there is a lack of specific quantitative data on the antifungal activity of this compound. However, studies on the closely related compound, 2-chloro-N-phenylacetamide, provide insights into the potential antifungal spectrum and efficacy of this class of compounds.

Quantitative Antifungal Activity Data for a Related Compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 2-chloro-N-phenylacetamide against various fungal pathogens. This data is presented for comparative purposes due to the absence of specific data for this compound.

| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | 512 - 1024 |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | 1024 |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 |

Data is for the related compound 2-chloro-N-phenylacetamide and is intended for illustrative purposes only.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to obtain a fresh, sporulating culture.

-

Prepare a suspension of fungal spores or yeast cells in sterile saline or buffered solution.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

2. Preparation of Microdilution Plates:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in the test medium to obtain a range of concentrations.

-

Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).

3. Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared fungal suspension.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of growth.

-

For some fungi and compounds, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.

5. Determination of MFC (Optional):

-

Subculture a small aliquot from the wells showing no visible growth onto fresh agar plates.

-

Incubate the plates until growth is visible in the control subculture.

-

The MFC is the lowest concentration from which no fungal growth occurs after subculturing.

Insecticidal Activity

Similar to its antifungal properties, the insecticidal activity of this compound is not well-established in the scientific literature. However, the amide functional group is present in a number of known insecticidal compounds. The data presented below for other amide-containing molecules is for contextual reference.

Quantitative Insecticidal Activity Data for Related Amide Compounds

The following table shows the Lethal Concentration (LC50) values for some insecticidal amides against different insect species. This is to provide a general idea of the potential for insecticidal activity in this class of compounds.

| Compound | Insect Species | Parameter | Value |

| N-p-coumaroyl tyramine | Spodoptera frugiperda | LC50 (contact) | >800 µg/mL |

| N-trans-feruloyl tyramine | Spodoptera frugiperda | LC50 (contact) | 47.97 µg/mL |

| Amide 8i | Rhyzopertha dominica | LD50 | 27.98 µmol/g |

| Amide 8j | Rhyzopertha dominica | LD50 | 29.37 µmol/g |

Data is for other amide compounds and is for illustrative purposes only.[9][10]

Experimental Protocol: Insecticidal Activity Assay (Contact Toxicity)

This is a general protocol for assessing the contact toxicity of a compound against an insect pest.[11]

1. Test Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Prepare a series of dilutions of the stock solution to be tested.

2. Insect Rearing:

-

Maintain a healthy, synchronized culture of the target insect species under controlled environmental conditions (temperature, humidity, photoperiod).

3. Bioassay:

-

Select insects of a uniform age and developmental stage (e.g., third-instar larvae).

-

Apply a precise volume of each test solution to the dorsal thorax of each insect using a micro-applicator.

-

A control group treated with solvent only should be included.

-

Place the treated insects in clean containers with a food source and maintain them under controlled conditions.

4. Data Collection and Analysis:

-

Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

-

Correct for control mortality using Abbott's formula if necessary.

-

Calculate the LC50 value and its confidence intervals using probit analysis or a similar statistical method.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 2-methylaniline (o-toluidine) with 2-chloropropionyl chloride.

dot

Conclusion

This compound is a potent herbicide with a well-defined mechanism of action involving the inhibition of very-long-chain fatty acid elongases. Its high efficacy is reflected in the low concentrations required to inhibit both the target enzyme and weed growth. While its primary role is in agriculture, the potential for antifungal and insecticidal activities, as suggested by the bioactivity of related amide compounds, warrants further investigation. The experimental protocols provided in this guide offer a framework for future research into the diverse biological activities of this and similar molecules. Such studies will be crucial for the development of new and effective agents for crop protection and potentially other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 3. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pnas.org [pnas.org]

- 9. Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, insecticidal activity, and phytotoxicity of novel chiral amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda [frontiersin.org]

An In-depth Technical Guide on the Discovery and History of 2-chloro-N-(2-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(2-methylphenyl)propanamide, a key chemical intermediate, holds a significant position in the historical development of both agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and mechanism of action in its notable applications. Primarily recognized as a precursor to the chloroacetanilide herbicide metolachlor and an impurity in the local anesthetic prilocaine, its study reveals a fascinating intersection of industrial chemistry and biological activity. This document details experimental protocols for its synthesis, presents quantitative data in a structured format, and visualizes its biological pathway interference through detailed diagrams.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the broader history of chloroacetanilide herbicides, a class of compounds that gained prominence in the mid-20th century for their efficacy in weed control. The development of these herbicides was a significant leap forward in agricultural technology, enabling selective pre-emergence control of grassy weeds in major crops.

The story of this compound is principally tied to the development of Metolachlor , a widely used herbicide developed by Ciba-Geigy in the 1970s. Research into the structure-activity relationships of chloroacetanilides led to the identification of metolachlor as a highly effective agent for controlling annual grasses and some broadleaf weeds in crops like corn, soybeans, and cotton. This compound serves as a crucial building block in the industrial synthesis of metolachlor.

Parallel to its role in agrochemicals, this compound also emerged in the pharmaceutical sector as a known impurity in the synthesis of Prilocaine . Prilocaine is a local anesthetic of the amino amide type, and this compound can arise as an intermediate or byproduct during its manufacturing process. Its presence as an impurity necessitates strict quality control in pharmaceutical formulations to ensure safety and efficacy.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-chloro-N-(o-tolyl)propanamide, Prilocaine EP Impurity A | [1] |

| CAS Number | 19281-31-3 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| Melting Point | 106 - 109°C | [2] |

| Appearance | Off-white to pale brown solid |

Synthesis of this compound

The synthesis of this compound is a well-established process, primarily achieved through the acylation of o-toluidine. Several methods have been reported, with variations in reagents and conditions to optimize yield and purity.

Standard Two-Step Synthesis

The most common laboratory and industrial synthesis involves the reaction of o-toluidine with 2-chloropropionyl chloride.

Experimental Protocol:

-

Materials: o-toluidine, 2-chloropropionyl chloride, acetone (or dichloromethane), potassium carbonate (or triethylamine), water.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve o-toluidine (1 molar equivalent) and a base such as potassium carbonate or triethylamine (1.5 molar equivalents) in a suitable solvent like acetone or dichloromethane.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add 2-chloropropionyl chloride (1.2 molar equivalents) dropwise to the stirred solution, maintaining the temperature between 20-30°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

-

Alternative Synthesis using Coupling Agents

To avoid the use of corrosive acid chlorides, alternative methods employing coupling agents for the direct amidation of 2-chloropropionic acid have been developed.

Experimental Protocol (using HATU):

-

Materials: 2-chloropropionic acid, o-toluidine, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 2-chloropropionic acid (1 molar equivalent) and o-toluidine (1 molar equivalent) in DMF, add HATU (1.1 molar equivalents).

-

Add DIPEA (2 molar equivalents) to the mixture and stir at room temperature.

-

Maintain the reaction temperature at approximately 35°C.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[3]

-

Quantitative Data on Synthesis

| Synthesis Method | Coupling Agent/Base | Solvent | Temperature (°C) | Reaction Time (Step 1) | Yield (%) | Reference |

| Standard Two-Step | K₂CO₃ / Et₃N | Acetone / DCM | 20-30 | 2-3 hours | ~93 | [3] |

| Carbodiimide Coupling | HATU | DMF | 35 | - | 90.3 | [3] |

| Carbodiimide Coupling | HOBt/DCC | THF | 35 | - | 67.2 | [3] |

| Carbodiimide Coupling | HBTU | DMF | 35 | - | 65.1 | [3] |

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

In its role as a herbicide (as the precursor to metolachlor), this compound's mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. Their disruption leads to abnormal growth and ultimately the death of susceptible plants.

The biosynthesis of VLCFAs is a four-step elongation cycle that occurs in the endoplasmic reticulum. Chloroacetanilide herbicides specifically target and inhibit the first and rate-limiting step of this cycle, which is catalyzed by VLCFA elongases (also known as β-ketoacyl-CoA synthases).

The VLCFA Elongation Pathway

The elongation of fatty acids involves a cycle of four enzymatic reactions:

-

Condensation: An acyl-CoA molecule is condensed with malonyl-CoA by a VLCFA elongase , adding two carbon atoms to the acyl chain. This is the step inhibited by chloroacetanilides.

-

Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase .

-

Dehydration: The β-hydroxyacyl-CoA is dehydrated to an enoyl-CoA by a β-hydroxyacyl-CoA dehydratase .

-

Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original substrate, by an enoyl-CoA reductase .

This elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized in various metabolic pathways.

Diagram of the VLCFA Elongation Pathway and Inhibition

Caption: VLCFA elongation pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing VLCFA Inhibition

Caption: A typical experimental workflow to determine the inhibitory effect on VLCFA synthesis.

Conclusion

This compound represents a molecule of significant industrial and scientific interest. Its history is a testament to the parallel and sometimes overlapping advancements in agricultural and pharmaceutical chemistry. A thorough understanding of its synthesis and biological mechanism of action is crucial for professionals in drug development, agrochemical research, and regulatory sciences. The detailed protocols and pathways presented in this guide offer a foundational resource for further research and application of this important chemical entity.

References

In-depth Technical Guide: 2-chloro-N-(2-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-chloro-N-(2-methylphenyl)propanamide, a key chemical intermediate primarily recognized for its role as a precursor and impurity in the synthesis of the local anesthetic, Prilocaine. This document details its chemical identity, physical properties, synthesis methodologies, and available biological information. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and analytical sciences.

Chemical Identity and Synonyms

This compound is a white to off-white solid. A comprehensive list of its identifiers and synonyms is provided below to facilitate cross-referencing in literature and databases.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 19281-31-3[1] |

| Molecular Formula | C₁₀H₁₂ClNO[1] |

| Molecular Weight | 197.66 g/mol [1] |

| Synonyms | 2-chloro-N-o-tolylpropanamide, Prilocaine EP Impurity A, 2-Chloro-o-propionotoluidide, (2RS)-2-chloro-N-(2-methylphenyl)propanamide, N-(2-methylphenyl)-2-chloropropanamide, Prilocaine Impurity 1[1][2] |

| InChI Key | YWSVGMSGVIXGPW-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the following table. This data is crucial for its handling, purification, and analytical characterization.

| Property | Value | Source |

| Melting Point | 110-111 °C | [3] |

| Boiling Point (Predicted) | 330.6 ± 25.0 °C | [3] |

| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in chloroform and methanol. | [3] |

| Storage Temperature | Room temperature, in an inert atmosphere. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of Prilocaine. Several synthetic routes have been described in the literature, primarily involving the acylation of o-toluidine.

Two-Step Amidation Protocol

This is the most commonly cited method for the synthesis of this compound.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of o-toluidine (1 equivalent) in a suitable solvent such as acetone or dichloromethane, add a base like potassium carbonate or triethylamine (1.5 equivalents).

-

Acylation: Cool the mixture in an ice bath (0-5 °C). Slowly add 2-chloropropionyl chloride (1.2 equivalents) to the reaction mixture while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product.

Key Reaction Parameters:

| Parameter | Optimal Condition |

| Temperature | 0-30 °C |

| Solvent | Acetone or Dichloromethane |

| Base | Potassium Carbonate or Triethylamine |

| Molar Ratio (o-Toluidine:2-Chloropropionyl Chloride:Base) | 1 : 1.2 : 1.5 |

| Reaction Time | 2-3 hours |

| Reported Yield | ~93% |

Carbodiimide-Mediated Coupling

An alternative approach involves the direct coupling of 2-chloropropionic acid with o-toluidine using a coupling agent, which avoids the use of the more hazardous 2-chloropropionyl chloride.

Reaction Scheme:

Experimental Protocol:

-

Activation: To a solution of 2-chloropropionic acid (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous solvent like DMF, add a base like DIPEA (2 equivalents) at 0 °C.

-

Coupling: After stirring for a few minutes, add o-toluidine (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Perform a standard aqueous workup, followed by extraction and purification by column chromatography.

Comparison of Coupling Agents:

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

| HATU | DMF | 35 | 90.3 |

| HOBt/DCC | THF | 35 | 67.2 |

| HBTU | DMF | 35 | 65.1 |

Spectroscopic Data

While comprehensive, publicly available spectra are limited, the following table summarizes expected and reported spectroscopic characteristics for this compound, which are essential for its identification and characterization.

| Technique | Expected/Reported Data |

| ¹H NMR | Expected signals include those for the aromatic protons, the methyl group on the phenyl ring, the methine proton adjacent to the chlorine, and the methyl group of the propanamide moiety. |

| ¹³C NMR | Expected peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 197 and 199 in a ~3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the chloro-propyl group. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-Cl stretching. |

Biological Activity and Significance

The primary biological significance of this compound is its role as a process-related impurity in the manufacturing of Prilocaine.[3] Prilocaine is a local anesthetic of the amino amide type that functions by blocking sodium channels in neuronal cell membranes, thereby preventing the propagation of action potentials.[4][5]

There is limited publicly available data on the independent pharmacological or toxicological profile of this compound. As an impurity, its levels in the final Prilocaine active pharmaceutical ingredient (API) are strictly controlled according to pharmacopeial standards to ensure the safety and efficacy of the drug product.[1] Safety data sheets for the compound indicate that comprehensive toxicological data is not available.[6]

No specific signaling pathways have been identified for this compound itself. Its main relevance in a biological context is as a reference standard for the quality control of Prilocaine.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes. Its primary importance lies in its role as a key intermediate in the pharmaceutical industry, particularly for the synthesis of Prilocaine. While data on its intrinsic biological activity is scarce, its physicochemical properties and synthesis are well-characterized, making it a crucial compound for process chemists and analytical scientists working with this class of molecules. This guide provides a foundational understanding for professionals engaged in the research and development of related pharmaceutical products.

References

In-Depth Technical Guide: Safety and Handling of 2-chloro-N-(2-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

2-chloro-N-(2-methylphenyl)propanamide, with CAS number 19281-31-3, is an organic compound utilized in research and as an impurity standard for the local anesthetic prilocaine.[1][2] Its role in quality control for pharmaceutical formulations underscores the importance of understanding its safety profile and handling requirements to ensure the well-being of laboratory personnel.[1] This guide provides a comprehensive overview of the known safety and handling precautions for this compound, based on available technical data.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. Below is a summary of the available data for this compound.

| Property | Value | Reference |

| Molecular Formula | C10H12ClNO | [1][2] |

| Molecular Weight | 197.66 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 110-111 °C | [2] |

| Boiling Point | 330.6 ± 25.0 °C (Predicted) | [2] |

| Density | 1.183 ± 0.06 g/cm3 (Predicted) | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Odor | Odorless | [3] |

Hazard Identification and Classification

According to Regulation (EC) No 1272/2008, this compound is classified as harmful if swallowed.[3]

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Acute Tox. 4 | Warning | H302: Harmful if swallowed |

Pictogram:

While some sources suggest potential for skin/eye irritation and respiratory toxicity (H303, H313, H333), the primary classification from available safety data sheets is for acute oral toxicity.[1][3]

Toxicological Information

A critical gap in the currently available safety data for this compound is the absence of quantitative toxicological data. Information regarding acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity is largely unavailable.[4][5]

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No quantitative data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No irritating effect reported in one source[3] |

| Serious Eye Damage/Irritation | No irritating effect reported in one source[3] |

| Respiratory or Skin Sensitization | No sensitizing effects known[3] |

Given the lack of comprehensive toxicological data, this compound should be handled as potentially hazardous.

Experimental Protocols: Safe Handling Procedures

Due to the absence of specific experimental protocols in the provided search results, a general workflow for handling chemical substances with unknown toxicity in a laboratory setting is presented. This workflow is based on standard best practices and the information available in the safety data sheets for this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure. The following PPE is recommended when handling this compound:[4]

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.[3][4]

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. |

| Eye Contact | Rinse with pure water for at least 15 minutes. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. |

Note: Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Formation of toxic gases is possible during heating or in case of fire.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]

Accidental Release Measures

-

Personal Precautions: Wear protective clothing and avoid dust formation.[3][4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not allow the substance to enter sewers, surface water, or ground water.[3][4]

-

Containment and Cleaning Up: Collect and arrange for disposal. Dispose of contaminated material as waste according to regulations.[3][4]

Handling and Storage

-

Handling: Handle in a well-ventilated place.[4] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]

-

Storage: Store in a cool, dry place in tightly closed receptacles.[3] Keep the container in a well-ventilated place.[3] Store away from strong oxidizing agents.[3]

Stability and Reactivity

-

Reactivity: No data available.[4]

-

Chemical Stability: Stable under normal conditions.[3]

-

Possibility of Hazardous Reactions: No dangerous reactions are known.[3]

-

Conditions to Avoid: Heat.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Formation of toxic gases is possible during heating or in case of fire.[3]

Logical Workflow for Risk Assessment

Given the informational gaps in the toxicology of this compound, a structured risk assessment is crucial. The following diagram illustrates the logical steps to be taken.

Conclusion

While this compound has a defined role in pharmaceutical quality control, the publicly available safety information, particularly regarding its toxicological profile, is incomplete. The primary identified hazard is that it is harmful if swallowed. In the absence of comprehensive data, researchers, scientists, and drug development professionals must adopt a cautious approach, adhering to the stringent handling, storage, and disposal procedures outlined in this guide and the compound's Safety Data Sheet. The implementation of robust risk assessments and the consistent use of appropriate personal protective equipment are paramount to ensuring a safe laboratory environment.

References

Spectroscopic and Synthetic Profile of 2-chloro-N-(2-methylphenyl)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2-chloro-N-(2-methylphenyl)propanamide (CAS No: 19281-31-3). The information is intended to support research and development activities by offering detailed data and methodologies for the characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol .[1][2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Broad | N-H Stretch (Amide) |

| ~3050 | Medium | Aromatic C-H Stretch |